
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate is a compound with the molecular formula C11H9F2N3O2 and a molecular weight of 253.20 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate typically involves the reaction of benzimidazole derivatives with difluoromethyl vinylcarbamate under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur . The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the purity and stability of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Applications De Recherche Scientifique
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzo[d]imidazol-2-yl)phenylmethanone: Another benzimidazole derivative with similar structural features and biological activities.
Quinoxaline derivatives: Compounds with a similar heterocyclic structure and diverse applications in medicine and industry.
Imidazole derivatives: A broad class of compounds with a wide range of biological activities and applications.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate is unique due to the presence of the difluoromethyl vinylcarbamate group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar compounds.
Propriétés
Numéro CAS |
387394-11-8 |
|---|---|
Formule moléculaire |
C11H9F2N3O2 |
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
[1H-benzimidazol-2-yl(difluoro)methyl] N-ethenylcarbamate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-14-10(17)18-11(12,13)9-15-7-5-3-4-6-8(7)16-9/h2-6H,1H2,(H,14,17)(H,15,16) |
Clé InChI |
CUWNRQHWLRUNLH-UHFFFAOYSA-N |
SMILES canonique |
C=CNC(=O)OC(C1=NC2=CC=CC=C2N1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
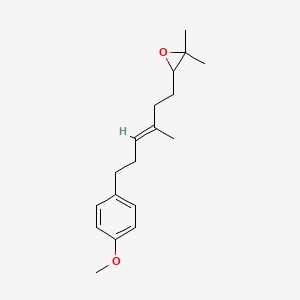

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)

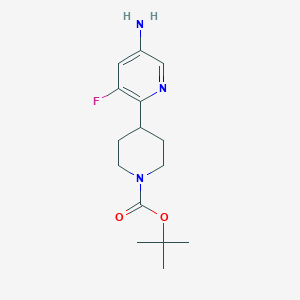
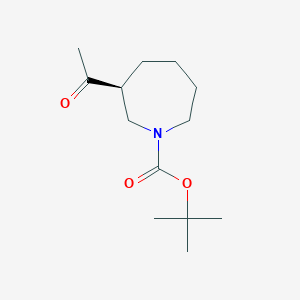


![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
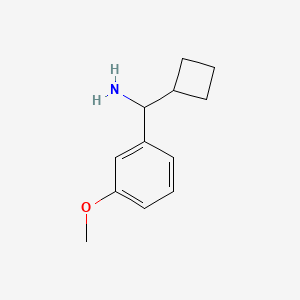
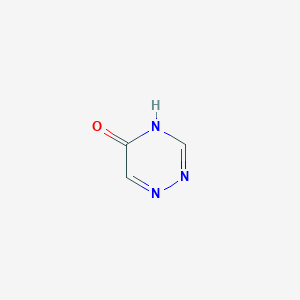
![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
